molecular formula C12H10F2N2O2 B2871830 3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034403-71-7

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2871830
CAS No.: 2034403-71-7
M. Wt: 252.221
InChI Key: CHXRIBWFMLTVDL-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a specialized chemical compound designed for research and development purposes. This benzamide derivative features a 3,4-difluorobenzamide core coupled with a 5-methyl-1,2-oxazol-4-yl)methyl moiety, a structural motif seen in various biologically active molecules . The incorporation of fluorine atoms is a common strategy in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and membrane permeability . The 1,2-oxazole (isoxazole) heterocycle is a privileged scaffold in drug discovery, known for its diverse pharmacological potential. This specific molecular architecture makes it a valuable building block for researchers exploring new chemical entities in areas such as enzyme inhibition, receptor modulation, and cellular pathway analysis. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-9(6-16-18-7)5-15-12(17)8-2-3-10(13)11(14)4-8/h2-4,6H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXRIBWFMLTVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxaziridine intermediates.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzamide derivatives reported in patents and chemical databases. Key differences lie in substituent patterns on the benzene ring and the heterocyclic moiety attached to the amide nitrogen. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Benzamide Substituents Heterocyclic Group Potential Applications Reference
3,4-Difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide 3,4-difluoro 5-methyl-1,2-oxazol-4-ylmethyl Undisclosed (likely therapeutic) N/A
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide None 5-methyl-1,2,4-oxadiazole + thio Cancer, viral infections
N-(2-Chlor-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzamide 2-chloro-5-fluoro Triazolo-oxazine Undisclosed (patented)
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(5-methyl-1,2-oxazol-4-yl)-4-(3-oxo-triazolo-pyridin-2-yl)benzamide 5-fluoro 5-methyl-1,2-oxazole + triazolo Undisclosed (patented)
2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide 2,4-dimethoxy 5-methyl-1,3,4-thiadiazole Undisclosed (chemical database)

Key Observations :

Substituent Effects: Fluorine vs. Nitro/Cyano Groups: Fluorinated benzamides (e.g., 3,4-difluoro) exhibit higher electronegativity and metabolic stability compared to nitro-substituted analogs (e.g., 4-nitrophenyl in ), which may degrade more readily in vivo. Chloro vs. Fluoro: The chloro-fluorophenyl derivative in combines halogenated substituents for enhanced binding affinity, whereas the 3,4-difluoro pattern may optimize steric and electronic properties for target engagement.

Heterocyclic Moieties: Oxazole vs. Oxadiazole/Thiadiazole: The 1,2-oxazole group in the target compound offers a distinct hydrogen-bonding profile compared to 1,2,4-oxadiazole () or 1,3,4-thiadiazole (). Triazolo Rings: Compounds with fused triazolo systems () introduce additional hydrogen-bond acceptors, which could enhance binding to enzymatic targets like kinases or proteases.

Biological Implications :

  • The thioether linkage in may confer redox sensitivity, whereas the methylene linker in the target compound ensures stability under physiological conditions.
  • Fluorine atoms in the 3,4-positions may improve blood-brain barrier penetration compared to bulkier substituents like cyclohexylethoxy in .

Research Findings and Trends

  • Crystallographic Insights : Structural data for related compounds (e.g., triazolo derivatives in ) suggest that hydrogen-bonding networks and packing motifs are highly sensitive to substituent choice. For instance, fluorinated aromatic rings often participate in C–F⋯H–N interactions, stabilizing crystal lattices .
  • Patent Trends : Recent patents emphasize heterocyclic diversity (oxazole, triazolo, oxadiazole) in benzamide scaffolds, targeting oncology and antiviral pathways .

Biological Activity

3,4-Difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure includes a difluorobenzamide moiety and a 5-methyl-1,2-oxazole side chain, which may contribute to its biological effects.

  • CAS Number : 946340-53-0
  • Molecular Formula : C18H14F2N2O2
  • Molecular Weight : 328.3128 g/mol
  • SMILES : Cc1ccc(cc1)c1onc(c1)CNC(=O)c1ccc(c(c1)F)F

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its anticancer properties and interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 Value (μM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis
Analog AA549 (lung cancer)15.63p53 activation
Analog BHeLa (cervical cancer)10.38Caspase activation

The compound's potential to induce apoptosis in cancer cells is noteworthy. Studies have shown that it may activate the p53 pathway and increase caspase activity, leading to programmed cell death in MCF-7 cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:

  • Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells by modulating key regulatory proteins such as p53 and caspases.
  • Enzyme Inhibition : Similar compounds have shown activity against various enzymes involved in cancer metabolism and proliferation.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzamide derivatives, 3,4-difluoro-N-[(5-methyl-1,2-oxazol-4-y)methyl]benzamide was evaluated for its efficacy against several cancer cell lines. The results indicated that this compound exhibited a dose-dependent response in inducing cell death, particularly in breast and lung cancer models .

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in tumor growth. The findings revealed strong binding affinities with certain receptors associated with apoptosis regulation . This suggests that structural modifications could enhance its therapeutic potential.

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